![molecular formula C10H11N3 B1366758 2-(Pyrrolidin-1-yl)nicotinonitrile CAS No. 59025-38-6](/img/structure/B1366758.png)
2-(Pyrrolidin-1-yl)nicotinonitrile
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)nicotinonitrile is a chemical compound with the formula C₁₀H₁₁N₃ . It is a derivative of nicotinonitrile, which is a precursor to the vitamin niacin .
Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)nicotinonitrile is characterized by a pyrrolidine ring attached to a nicotinonitrile group . The InChI code for this compound is 1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 .Physical And Chemical Properties Analysis
2-(Pyrrolidin-1-yl)nicotinonitrile has a molecular weight of 173.22 g/mol . It is recommended to be stored at 4°C .Safety And Hazards
Orientations Futures
Pyrrolidine derivatives, including 2-(Pyrrolidin-1-yl)nicotinonitrile, have significant potential in drug discovery due to their versatile scaffold, which allows efficient exploration of the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRCNCKRRFUYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424696 | |
Record name | 3-Cyano-2-pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)nicotinonitrile | |
CAS RN |
59025-38-6 | |
Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59025-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2-pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-(Pyrrolidin-1-yl)nicotinonitrile derivatives interact with their biological targets, and what are the downstream effects of this interaction?
A1: Research indicates that certain 2-(Pyrrolidin-1-yl)nicotinonitrile derivatives act as inhibitors of specific kinases, including IKKε, TBK1, and SIK2. [] These kinases play crucial roles in regulating inflammatory responses and cell survival. For instance, IKKε and TBK1 are involved in activating interferon regulatory factors (IRF3 and IRF7), which are critical for initiating interferon responses. [] SIK2, on the other hand, modulates macrophage signaling pathways, influencing the balance between inflammatory and anti-inflammatory cytokines. [] By inhibiting these kinases, 2-(Pyrrolidin-1-yl)nicotinonitrile derivatives could potentially modulate inflammatory processes and potentially treat diseases like rheumatoid arthritis, inflammatory bowel disease, and lupus. []
Q2: What are the structural characteristics of 2-(Pyrrolidin-1-yl)nicotinonitrile derivatives?
A2: The core structure of these compounds consists of a nicotinonitrile ring substituted at the 2-position with a pyrrolidine ring. [, , ] Further substitutions on the nicotinonitrile ring can significantly influence the compound's activity and properties. For example, studies have investigated derivatives with phenyl and 4-chlorophenyl groups at the 6-position, as well as 4-(dimethylamino)phenyl and 4-methoxyphenyl groups at the 4-position. [, , ] These modifications alter the molecule's shape, polarity, and electronic distribution, potentially impacting its binding affinity to target proteins.
Q3: What insights can computational chemistry and modeling provide into the structure-activity relationship (SAR) of 2-(Pyrrolidin-1-yl)nicotinonitrile derivatives?
A3: Computational methods like molecular docking and pharmacophore modeling can help predict the binding modes and interactions of these compounds with their target kinases. [] By analyzing the structural features that contribute to potent and selective inhibition, researchers can design and optimize new derivatives with improved pharmacological profiles. QSAR models, which correlate molecular descriptors with biological activity, can further guide the optimization process by identifying key structural determinants of potency, selectivity, and pharmacokinetic properties.
Q4: What are the implications of the observed C—H⋯N hydrogen bonding in the crystal structure of 6-(4-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile for its biological activity?
A4: The crystal structure analysis of 6-(4-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile revealed intermolecular C—H⋯N hydrogen bonds, leading to the formation of hydrogen-bonded molecular chains. [] These interactions could be crucial for the compound's packing in the solid state and might influence its solubility and dissolution rate, which are important factors for bioavailability. Further investigations are needed to understand if these specific intermolecular interactions play a role in the compound's binding to its biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.